5-chloro-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine
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Description
5-chloro-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine is a useful research compound. Its molecular formula is C11H9ClN6O2 and its molecular weight is 292.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound is part of a broader class of chemicals involved in the synthesis and characterization of novel organic compounds. Studies have detailed methodologies for creating complex molecules featuring pyrimidin-2-amine structures. These syntheses often involve cyclization reactions, base or acid-induced cyclisations to form triazoles, thiadiazoles, and other heterocycles, contributing significantly to medicinal chemistry and material science (Smicius et al., 2002).
Anticancer and Antimicrobial Activities
Several studies have focused on the anticancer and antimicrobial potential of compounds structurally related to 5-chloro-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine. For instance, the synthesis and evaluation of 1,3,4-oxadiazoles, thiadiazoles, and triazoles have shown significant cytotoxicity against various cancer cell lines, with some derivatives exhibiting potent activity, highlighting the potential of these compounds in cancer therapy (Abdo & Kamel, 2015). Additionally, certain derivatives have been tested for their antimicrobial properties, offering new avenues for the development of antibacterial and antifungal agents.
Enzyme Inhibition and Biological Screening
Compounds within this category have also been evaluated for their enzyme inhibitory activities, such as the inhibition of 15-lipoxygenase, an enzyme involved in the inflammatory process. Such studies suggest potential therapeutic applications in treating diseases related to inflammation and oxidative stress (Asghari et al., 2015).
Crystal Structure Analysis
The crystallographic studies of related compounds provide insights into their structural configurations, which is crucial for understanding the relationship between structure and biological activity. These analyses help in the rational design of more effective and selective drugs (Jiu-fu et al., 2015).
properties
IUPAC Name |
5-chloro-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6O2/c1-6-2-8(17-19-6)10-16-9(20-18-10)5-15-11-13-3-7(12)4-14-11/h2-4H,5H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUAEPUGQDBURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.